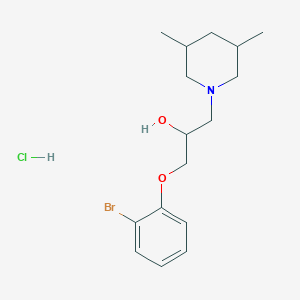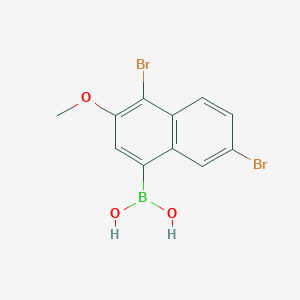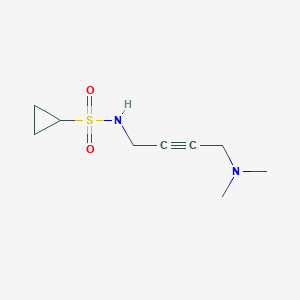
1-(2-Bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C16H25BrClNO2 and its molecular weight is 378.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analog Synthesis and Bioactivity
The chemical compound is related to a class of substances studied for their potential as α₁-adrenoceptor antagonists, which are important for managing conditions like hypertension. A study by Baomin Xi et al. (2011) focused on designing and synthesizing analogs of a potent α₁-adrenoceptor antagonist, DDPH, by modifying its structure to improve metabolic stability and extend its duration of action. Among the synthesized analogs, some exhibited significant blocking and antihypertensive activities, highlighting the potential of structural analogs in therapeutic applications (Baomin Xi, Zhenzhou Jiang, J. Zou, P. Ni, Wen-Hua Chen, 2011).
Chemical Library Generation
Another aspect of research on related compounds involves the generation of structurally diverse libraries for screening potential new drugs or materials. G. Roman (2013) demonstrated the versatility of a ketonic Mannich base derived from 2-acetylthiophene, used in various alkylation and ring closure reactions, to produce a wide array of compounds. This approach underlines the importance of such chemicals in generating novel entities with potential applications in various fields, including medicine and materials science (G. Roman, 2013).
Allosteric Modulators of GABA B Receptors
Research by D. Kerr et al. (2007) on derivatives of 3-[3,5-di-iso-propyl-4-hydroxyphenyl]propan-1-ol for their role as allosteric modulators of GABAB receptors points to the therapeutic potential of these compounds in neurological conditions. The study found varying degrees of activity among the derivatives, indicating the nuanced role that structural changes can play in modulating biological activity (D. Kerr, J. Khalafy, J. Ong, R. Prager, M. Rimaz, 2007).
Environmental Transformations
A study on the transformation of bromophenols, compounds related to 1-(2-Bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride, during aqueous chlorination processes was conducted by Wenrui Xiang et al. (2020). This research is crucial for understanding the environmental fate of such compounds, especially considering their potential generation as byproducts in water treatment processes. The study provided insights into the reaction mechanisms and environmental behaviors of bromophenols (Wenrui Xiang, Jingyi Chang, Ruijuan Qu, G. Albasher, Zunyao Wang, Dong-mei Zhou, Cheng Sun, 2020).
Propiedades
IUPAC Name |
1-(2-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2.ClH/c1-12-7-13(2)9-18(8-12)10-14(19)11-20-16-6-4-3-5-15(16)17;/h3-6,12-14,19H,7-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNRGMMTWLXUSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2=CC=CC=C2Br)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2614059.png)



![2-(8-azepan-1-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2614064.png)


![N-([2,2'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2614071.png)

![N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2614075.png)
![8,8-Difluoro-2-azaspiro[4.5]decan-1-one](/img/structure/B2614076.png)
![2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2614078.png)

